Cas no 1396889-58-9 (2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide)
![2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1396889-58-9x500.png)
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-methoxyphenyl)acetamide
- 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide
- F6225-0622
- 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide
- 1396889-58-9
- VU0537853-1
- AKOS024540177
-
- インチ: 1S/C17H16FN3O2S/c1-21(17-20-16-11(18)6-5-9-14(16)24-17)10-15(22)19-12-7-3-4-8-13(12)23-2/h3-9H,10H2,1-2H3,(H,19,22)
- InChIKey: KSONYCATRAGTGW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1OC)(=O)CN(C1=NC2=C(F)C=CC=C2S1)C
計算された属性
- せいみつぶんしりょう: 345.09472610g/mol
- どういたいしつりょう: 345.09472610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 82.7Ų
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6225-0622-10μmol |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-10mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-25mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-4mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-30mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-2mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-20μmol |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-2μmol |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-3mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6225-0622-5mg |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide |
1396889-58-9 | 5mg |
$69.0 | 2023-09-09 |
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide 関連文献
-
1. Back matter
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1396889-58-9 and Product Name: 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide
The compound with the CAS number 1396889-58-9 and the product name 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique biological activity and make it a subject of intense research interest.
At the core of this compound's structure is a 4-fluoro-1,3-benzothiazole moiety, which is known for its ability to modulate various biological pathways. The presence of a fluoro substituent at the 4-position of the benzothiazole ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. This feature is particularly relevant in the context of modern medicinal chemistry, where optimizing pharmacokinetic properties is crucial for achieving clinical efficacy.
The methylamino group attached to the benzothiazole ring further contributes to the compound's pharmacological profile. This nitrogen-containing group is often involved in hydrogen bonding interactions with biological targets, which can influence both potency and selectivity. The combination of these structural elements suggests that this compound may exhibit inhibitory activity against enzymes or receptors involved in disease pathways.
Additionally, the N-(2-methoxyphenyl)acetamide moiety adds another layer of complexity to the molecule. The methoxyphenyl group is a well-known pharmacophore that can interact with aromatic residues in protein targets, influencing binding affinity. The acetamide functionality provides a hydrogen bond acceptor site, which can further enhance interactions with biological targets. Together, these components form a multifaceted structural scaffold that may contribute to the compound's biological activity.
Recent research in medicinal chemistry has highlighted the importance of fluorinated heterocycles in drug discovery. Compounds containing fluoro-substituted benzothiazoles have shown promise in various therapeutic areas, including oncology and anti-inflammatory applications. The fluorine atom at the 4-position not only improves physicochemical properties but also can modulate electronic effects, influencing reactivity and binding interactions.
In clinical settings, compounds with similar structural motifs have been investigated for their potential as kinase inhibitors or modulators of other enzyme systems. For instance, derivatives of benzothiazole have been explored for their ability to inhibit tyrosine kinases, which are overactive in many cancers. The presence of both a fluoro-benzothiazole core and an amine-acetamide moiety in this compound suggests that it may target such enzyme systems, potentially leading to therapeutic benefits.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the methylamino group and condensation reactions to form the acetamide linkage. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the benzothiazole ring system efficiently.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the binding mode of this compound with potential biological targets. Techniques such as docking simulations and molecular dynamics simulations allow researchers to predict how the molecule interacts with proteins or enzymes at an atomic level. These studies can guide further optimization efforts by identifying key interactions and potential liabilities.
The pharmacokinetic properties of this compound are also critical considerations during drug development. Factors such as solubility, permeability, and metabolic stability must be carefully evaluated to ensure that the compound reaches its target site effectively and remains active long enough to produce a therapeutic effect. In vitro assays and animal models are commonly used to assess these properties before moving into clinical trials.
Current advancements in drug discovery emphasize the use of high-throughput screening (HTS) technologies to identify lead compounds rapidly. However, rational drug design approaches remain indispensable for optimizing lead compounds like this one. By leveraging structural insights from computational studies and experimental data from synthetic chemistry, researchers can iteratively refine the molecule's structure to enhance its pharmacological profile.
The role of fluorine-containing heterocycles in medicinal chemistry continues to evolve with new discoveries being made regularly. Recent publications have demonstrated that fluorine atoms can influence not only metabolic stability but also electronic distributions within molecules, leading to enhanced binding affinity or altered selectivity profiles. This underscores the importance of carefully considering fluorine substitution patterns when designing new therapeutic agents.
In conclusion,2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide represents an intriguing example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its unique combination of pharmacophoric elements positions it as a promising candidate for further investigation in therapeutic areas where kinase inhibition or modulation is relevant. As research progresses,fluoro-benzothiazole derivatives like this one will continue to play a significant role in advancing drug discovery efforts worldwide.
1396889-58-9 (2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methoxyphenyl)acetamide) 関連製品
- 1207052-34-3(2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide)
- 2227798-48-1((2S)-2-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 115467-04-4(5-Bromo-2-ethoxy-1,3-difluorobenzene)
- 890094-31-2(1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid)
- 2649016-26-0(tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate)
- 424791-16-2(Benzoic acid, 5-methyl-2-(phenylmethoxy)-, methyl ester)
- 4912-58-7(3-Ethoxy-4-hydroxybenzyl Alcohol)
- 2418730-88-6((9H-fluoren-9-yl)methyl N-(5-iodo-2,4-dimethyl-3-sulfanylphenyl)methylcarbamate)
- 2227955-25-9(rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)
- 899968-37-7(N-(4-acetylphenyl)-2-3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)




